4-(Azetidin-3-yl)-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine dihydrochloride
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Overview
Description
4-(Azetidin-3-yl)-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring substituted with an azetidinyl group and an oxadiazolyl group, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine dihydrochloride typically involves multi-step organic synthesis. The process begins with the preparation of the azetidinyl and oxadiazolyl intermediates, which are then coupled to the morpholine ring. Key steps include:
Formation of the Azetidinyl Intermediate: This involves the cyclization of a suitable precursor under basic conditions.
Synthesis of the Oxadiazolyl Intermediate: This is achieved through the reaction of a nitrile with hydrazine, followed by cyclization.
Coupling Reaction: The azetidinyl and oxadiazolyl intermediates are then coupled to the morpholine ring under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidinyl or oxadiazolyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(Azetidin-3-yl)-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-(Azetidin-3-yl)-2-(1,2,4-oxadiazol-5-yl)morpholine
- **4-(Azetidin-3-yl)-2-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine
Uniqueness
4-(Azetidin-3-yl)-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine dihydrochloride is unique due to the presence of both azetidinyl and oxadiazolyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(azetidin-3-yl)-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.2ClH/c1-7-12-10(16-13-7)9-6-14(2-3-15-9)8-4-11-5-8;;/h8-9,11H,2-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYBTCQYVKWVLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CCO2)C3CNC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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